molecular formula C15H17NO4 B1396566 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate CAS No. 272438-11-6

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Cat. No.: B1396566
CAS No.: 272438-11-6
M. Wt: 275.3 g/mol
InChI Key: AYLPJERLLUZRGD-UHFFFAOYSA-N
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Description

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the indole ring, along with two carboxylate groups at positions 1 and 5. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl and methyl groups. The reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate can be compared with other indole derivatives, such as:

  • 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate
  • tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate

These compounds share similar structural features but differ in the presence of additional functional groups or variations in the indole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPJERLLUZRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705823
Record name 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272438-11-6
Record name 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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